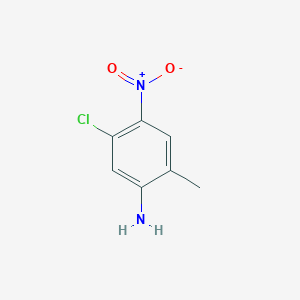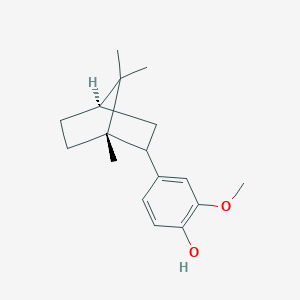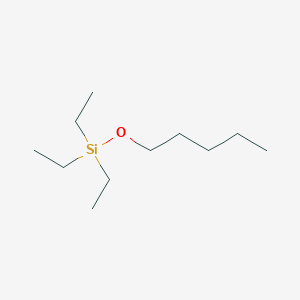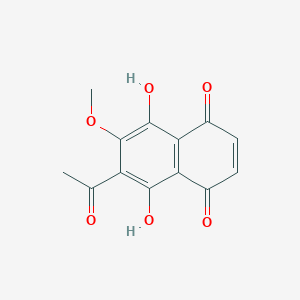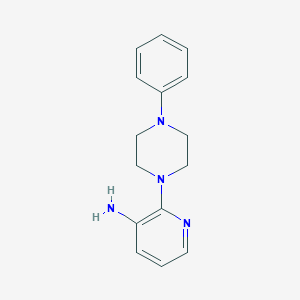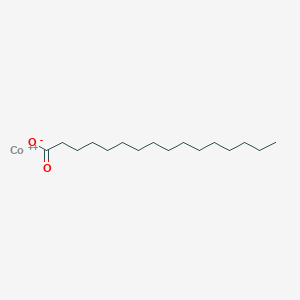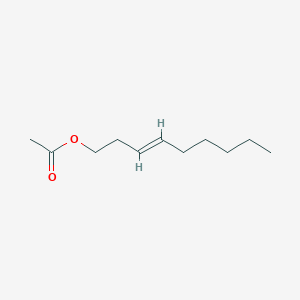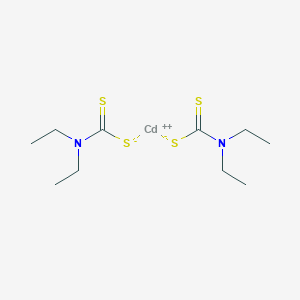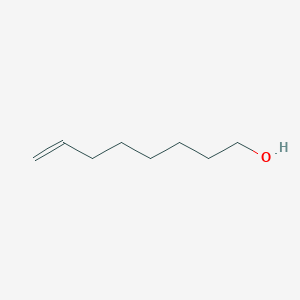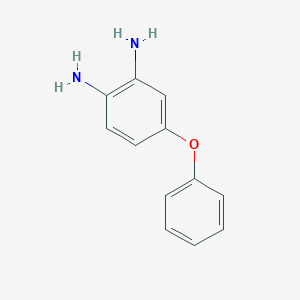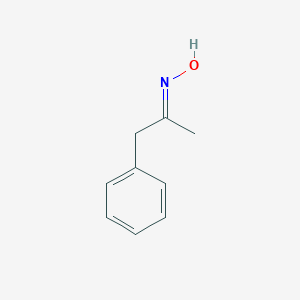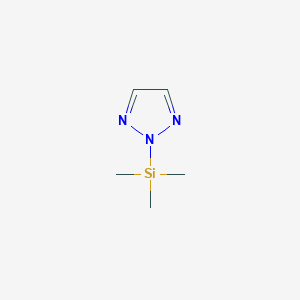
2-Trimethylsilyl-1,2,3-triazole
Overview
Description
2-Trimethylsilyl-1,2,3-triazole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 1,2,3-triazole ring. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
Mechanism of Action
Target of Action
The primary targets of 1,2,3-triazole derivatives, such as 2-Trimethylsilyl-1,2,3-triazole, are diverse enzymes and receptors in organisms . The triazole ring can interact with these targets through weak interactions . For instance, the triazole ring has been found to interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
The mode of action of this compound involves its ability to engage nucleophilic groups, such as alcohols, amines, and carboxyl groups . The reaction proceeds through nucleophilic substitution, whereby the chloride ion of TMSCl is replaced by the nucleophilic group .
Biochemical Pathways
1,2,3-Triazoles, including this compound, have been found to affect various biochemical pathways. They can interact with diverse enzymes and receptors, thereby affecting the downstream effects of these pathways . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Pharmacokinetics
It is known that 1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability likely contributes to the bioavailability of this compound.
Result of Action
The result of the action of this compound is largely dependent on the specific targets it interacts with. For instance, when it interacts with AChE and BuChE, it results in anti-ChE activity . In another example, when it interacts with EGFR receptors, it can affect the function of these receptors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is stable to hydrolysis, oxidizing and reducing conditions, which means it can maintain its activity in various environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilyl-1,2,3-triazole typically involves the reaction of trimethylsilyl azide with alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsilyl-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, copper catalysts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazoles, while oxidation and reduction reactions can produce different oxidation states of the triazole ring .
Scientific Research Applications
2-Trimethylsilyl-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different reactivity patterns.
Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety, used in similar synthetic applications.
Uniqueness
2-Trimethylsilyl-1,2,3-triazole is unique due to its combination of the trimethylsilyl group and the 1,2,3-triazole ring, which imparts distinct reactivity and stability. This makes it particularly valuable in click chemistry and other synthetic applications where regioselectivity and efficiency are crucial .
Properties
IUPAC Name |
trimethyl(triazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-6-4-5-7-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOVSQQYMUIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1N=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383025 | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13518-80-4 | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2,3-Triazole, 2-(trimethylsilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for producing 2-Trimethylsilyl-1,2,3-triazole?
A1: Two main synthetic pathways are highlighted in the research:
- Direct silylation of 1,2,3-triazole: This method utilizes this compound as a starting material and involves reaction with thiobenzoyl chloride in the presence of a base. [] This approach allows for the preparation of N-thiobenzoyltriazoles, which can be further modified. []
- Reaction of diazomethyltrimethylsilane with cyanogen halides: This method produces a mixture of 4-halogeno-2-trimethylsilyl-1,2,3-triazole and an isomer. [] Subsequent hydrolysis of this mixture yields the desired 4-substituted-1,2,3-triazole. []
Q2: What unique reactivity does this compound exhibit under reductive conditions?
A2: Research indicates that exhaustive reductive silylation of this compound using trimethylsilyl chloride and potassium leads to the formation of E-1,1,4,4-tetrakis(trimethylsilyl)-1,4-diazabutene(2). [] This reaction proceeds through a 1,2,3-tris(trimethylsilyl)-1,2,3-triazoline(4) intermediate. [] This highlights the susceptibility of the triazole ring to reductive cleavage and further silylation under specific reaction conditions.
Q3: Are there any insights into the electronic structure and properties of this compound derivatives?
A3: Studies employing NMR spectroscopy and electron transfer reactions with tetracyanoethylene (TCNE) on 1,2,3-tris(trimethylsilyl)-1,2,3-triazoline(4) suggest partial π overlap within the five-membered ring. [] This implies a degree of electron delocalization influenced by the trimethylsilyl group and the nitrogen lone pairs. Further investigation using photoelectron spectroscopy and ESR on E-1,1,4,4-tetrakis(trimethylsilyl)-1,4-diazabutene(2) revealed that this molecule, unlike its tetrazene(2) analogue, cannot adopt a planar conformation. [] These findings provide valuable insights into the structure-property relationships of this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

